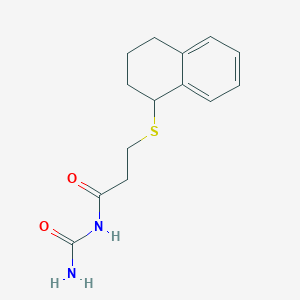![molecular formula C15H25N3O4S B7573681 1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound is commonly referred to as MRS2578 and is a selective antagonist of the P2Y6 receptor. In
Mécanisme D'action
MRS2578 selectively antagonizes the P2Y6 receptor, which is a G protein-coupled receptor that is activated by uridine diphosphate (UDP). The P2Y6 receptor is expressed in various immune cells such as macrophages, monocytes, and dendritic cells. Activation of the P2Y6 receptor leads to the production of pro-inflammatory cytokines and chemokines. By blocking the P2Y6 receptor, MRS2578 inhibits the production of these pro-inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects in preclinical studies. In a study conducted on mice with experimental autoimmune encephalomyelitis, MRS2578 was found to reduce the severity of the disease by suppressing the activation of immune cells and reducing inflammation in the central nervous system. In another study conducted on mice with colon cancer, MRS2578 was found to suppress tumor growth by inhibiting the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2578 has several advantages for lab experiments, such as its selectivity for the P2Y6 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use, such as its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on MRS2578. One potential area of research is the development of MRS2578 analogs with improved pharmacokinetic properties and selectivity for the P2Y6 receptor. Another area of research is the investigation of the role of the P2Y6 receptor in other diseases such as cardiovascular disease and diabetes. Additionally, the potential therapeutic applications of MRS2578 in combination with other drugs should be explored further.
Conclusion:
In conclusion, MRS2578 is a chemical compound that has shown potential for therapeutic applications in various diseases. Its selective antagonism of the P2Y6 receptor has been shown to reduce inflammation and suppress tumor growth in preclinical studies. Future research should focus on the development of MRS2578 analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in combination with other drugs.
Méthodes De Synthèse
The synthesis of MRS2578 involves several steps, starting with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with piperidine and sodium hydride to form 1-[2-(2-methoxyphenoxy)ethyl]piperidine. The final step involves the reaction of this intermediate with sulfamoyl chloride to form 1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine. The purity of the compound is determined through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
MRS2578 has been extensively studied for its potential therapeutic applications in various diseases such as autoimmune disorders, cancer, and neurological disorders. The P2Y6 receptor, which is selectively antagonized by MRS2578, is involved in various physiological processes such as inflammation, immune response, and cell proliferation. By blocking the P2Y6 receptor, MRS2578 has shown potential in reducing inflammation and suppressing tumor growth in preclinical studies.
Propriétés
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-21-14-6-2-3-7-15(14)22-10-9-18-8-4-5-13(12-18)11-17-23(16,19)20/h2-3,6-7,13,17H,4-5,8-12H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJWUTJIJJCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCCC(C2)CNS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)

![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![2,5,6-Trimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7573639.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![5-(2-Chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)-1,2,4-oxadiazole](/img/structure/B7573667.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)